2-Propanol, 1-chloro-3-iodo-, (2S)-
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Overview
Description
2-Propanol, 1-chloro-3-iodo-, (2S)- is a chiral halogenated alcohol with the molecular formula C3H6ClIO. This compound is characterized by the presence of both chlorine and iodine atoms attached to the carbon chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-chloro-3-iodo-, (2S)- typically involves the halogenation of 2-propanol. One common method is the sequential halogenation process, where 2-propanol is first chlorinated to form 1-chloro-2-propanol, followed by iodination to yield the final product. The reaction conditions often require the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination. The reactions are usually carried out under controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-chloro-3-iodo-, (2S)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-chloro-3-iodo-, (2S)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The halogen atoms can be reduced to form simpler alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted alcohols and ethers.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include dehalogenated alcohols.
Scientific Research Applications
2-Propanol, 1-chloro-3-iodo-, (2S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of chiral drugs and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-chloro-3-iodo-, (2S)- involves its interaction with various molecular targets. The presence of halogen atoms allows it to participate in halogen bonding and other non-covalent interactions, influencing the activity of enzymes and receptors. The hydroxyl group can form hydrogen bonds, further modulating its biological effects. These interactions can affect cellular pathways and processes, making the compound a valuable tool in studying disease mechanisms and identifying potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-chloro-3-bromo-, (2S)-: Similar structure but with a bromine atom instead of iodine.
2-Propanol, 1-chloro-3-fluoro-, (2S)-: Contains a fluorine atom instead of iodine.
2-Propanol, 1-chloro-3-iodo-, (2R)-: The enantiomer of the compound with the opposite stereochemistry.
Uniqueness
2-Propanol, 1-chloro-3-iodo-, (2S)- is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties. The (2S)-stereochemistry also plays a crucial role in its interactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-1-chloro-3-iodopropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClIO/c4-1-3(6)2-5/h3,6H,1-2H2/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKLXTNMYBPXIB-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CI)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CI)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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